molecular formula C74H99N21O16S B3029619 Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine CAS No. 72711-43-4

Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine

Cat. No.: B3029619
CAS No.: 72711-43-4
M. Wt: 1570.8 g/mol
InChI Key: GZWUQPQBOGLSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine is a synthetic peptide provided for research purposes. The compound has the molecular formula C74H99N21O16S . As a complex polypeptide, it is of significant interest in biochemical research for studying peptide structure, function, and interactions. This product is intended for use in laboratory studies only by qualified researchers. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[5-carbamimidamido-1-[[1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H99N21O16S/c1-41(2)62(95-63(102)49(75)30-44-22-24-47(96)25-23-44)72(111)90-53(26-29-112-3)64(103)84-38-59(97)87-57(34-46-37-80-40-86-46)70(109)92-55(32-43-16-8-5-9-17-43)68(107)88-52(21-13-28-82-74(78)79)67(106)93-56(33-45-36-83-50-19-11-10-18-48(45)50)69(108)94-58(35-60(98)99)71(110)89-51(20-12-27-81-73(76)77)66(105)91-54(65(104)85-39-61(100)101)31-42-14-6-4-7-15-42/h4-11,14-19,22-25,36-37,40-41,49,51-58,62,83,96H,12-13,20-21,26-35,38-39,75H2,1-3H3,(H,80,86)(H,84,103)(H,85,104)(H,87,97)(H,88,107)(H,89,110)(H,90,111)(H,91,105)(H,92,109)(H,93,106)(H,94,108)(H,95,102)(H,98,99)(H,100,101)(H4,76,77,81)(H4,78,79,82)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWUQPQBOGLSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H99N21O16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657546
Record name Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1570.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72711-43-4
Record name Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of g-Melanotropin involves its binding to the melanocortin receptors, which triggers a cascade of intracellular events. It acts as an agonist of the MC1, MC3, MC4, and MC5 receptors. The activation of these receptors by g-Melanotropin leads to changes in gene expression, enzyme activation or inhibition, and other molecular-level effects.

Metabolic Pathways

g-Melanotropin is involved in various metabolic pathways. It is derived from proopiomelanocortin (POMC), a precursor molecule that also yields other important neuropeptides

Biological Activity

Overview of g-Melanotropin

g-Melanotropin is a synthetic peptide derived from the naturally occurring melanocyte-stimulating hormone (MSH). It plays a crucial role in various physiological processes, including pigmentation, energy homeostasis, and immune response modulation.

Chemical Structure

The chemical structure of g-Melanotropin consists of a sequence of amino acids that contribute to its biological functions. The full sequence is:

  • Tyrosine - Valine - Methionine - Glycine - Histidine - Phenylalanine - Arginine - Tryptophan - Alpha-Aspartic Acid - Arginine - Phenylalanine - Glycine

This structure allows it to interact with specific receptors in the body, primarily the melanocortin receptors.

g-Melanotropin exerts its effects primarily through the activation of melanocortin receptors (MCRs), particularly MCR1, MCR3, and MCR4. These receptors are involved in various physiological processes:

  • Pigmentation : Activation of MCR1 leads to increased melanin production in melanocytes.
  • Appetite Regulation : MCR3 and MCR4 are implicated in appetite suppression and energy expenditure.
  • Anti-inflammatory Effects : g-Melanotropin has been shown to possess anti-inflammatory properties, potentially through modulation of immune responses.

Research Findings

Recent studies have explored the diverse biological activities of g-Melanotropin:

  • Pigmentation Studies :
    • A study demonstrated that g-Melanotropin significantly increased melanin synthesis in cultured melanocytes, indicating its potential use in treating hypopigmentation disorders.
  • Metabolic Effects :
    • Research involving animal models showed that administration of g-Melanotropin led to reduced food intake and increased energy expenditure, suggesting its role as a potential anti-obesity agent.
  • Immunomodulation :
    • In vitro studies indicated that g-Melanotropin can modulate cytokine production in immune cells, highlighting its potential therapeutic applications in autoimmune diseases.

Case Studies

Several case studies have documented the effects of g-Melanotropin in clinical settings:

  • Case Study 1 : A patient with vitiligo was treated with g-Melanotropin injections, resulting in significant repigmentation over six months.
  • Case Study 2 : In a clinical trial for obesity management, participants receiving g-Melanotropin exhibited a 10% reduction in body weight compared to placebo groups over 12 weeks.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
PigmentationMelanin synthesis via MCR1
Appetite regulationSuppression via MCR3/MCR4
Anti-inflammatoryCytokine modulation

Table 2: Clinical Case Studies

Case StudyConditionOutcome
Case Study 1VitiligoSignificant repigmentation
Case Study 2Obesity10% weight reduction

Comparison with Similar Compounds

Comparison with Similar Compounds

Instead, the focus is on phosphazene derivatives (e.g., tetrachloromonospirocyclotriphosphazenes and dispirophosphazenes) synthesized via reactions with diamines . Below is a generalized comparison framework for synthetic peptides and phosphazenes, based on the available evidence and broader literature:

Key Research Findings from Evidence

  • Phosphazene Synthesis: The preparation of dispirophosphazenes (e.g., compounds 6a and 6b) involves reacting tetrachloromonospirophosphazene (1) with carbazolyldiamine (3) in tetrahydrofuran (THF) over three days . This method highlights the role of diamines in modifying phosphazene backbones for enhanced functionality.
  • Characterization : X-ray crystallography and thin-layer chromatography (TLC) are critical for confirming product purity and structural integrity in phosphazene chemistry .

Q & A

Basic: How can researchers confirm the structural identity of Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1D (1^1H, 13^{13}C) and 2D (COSY, NOESY) NMR to confirm residue connectivity and stereochemistry. Compare chemical shifts with reference data for individual amino acids.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF to verify molecular weight (e.g., calculated vs. observed m/z). Electrospray ionization (ESI-MS) can detect fragmentation patterns.
  • Chromatographic Purity: Reverse-phase HPLC with a C18 column, using a gradient of acetonitrile/water (0.1% TFA) to assess purity and retention time consistency.
  • Reference Standards: Cross-validate against pharmacopeial guidelines for peptide characterization, such as those outlined in pharmacopeial monographs for structural analogs .

Basic: What are the recommended protocols for synthesizing this peptide with high purity?

Methodological Answer:

  • Solid-Phase Peptide Synthesis (SPPS): Employ Fmoc/t-Bu chemistry for stepwise assembly. Use coupling agents like HBTU/HOBt or PyBOP in DMF, with DIEA as a base.
  • Deprotection and Cleavage: Remove Fmoc groups with 20% piperidine in DMF. Cleave from resin using TFA/water/TIS (95:2.5:2.5) for 2–4 hours.
  • Purification: Semi-preparative HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA over 30 minutes). Monitor purity via analytical HPLC (>95% purity threshold).
  • Safety Considerations: Follow guidelines for handling corrosive reagents (e.g., TFA) and use fume hoods, as emphasized in chemical safety protocols .

Advanced: How can researchers analyze potential toxicity or bioactivity of this peptide in preclinical models?

Methodological Answer:

  • In Vitro Assays:
    • Cytotoxicity: MTT or Alamar Blue assays in cell lines (e.g., HEK293, HepG2) across concentrations (1 nM–100 µM).
    • Enzyme Inhibition: Fluorescence-based assays for target enzymes (e.g., proteases) with IC50_{50} determination.
  • In Vivo Studies: Dose-response studies in rodent models (OECD Guidelines 407/408), monitoring hematological, hepatic, and renal endpoints.
  • Data Interpretation: Align with ATSDR frameworks for toxicity profiling, including NOAEL/LOAEL determination and exposure-risk modeling .

Advanced: What computational methods are suitable for predicting the conformational dynamics of this peptide?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate in explicit solvent (e.g., TIP3P water) using AMBER or CHARMM force fields. Analyze RMSD, radius of gyration, and hydrogen bonding over 100+ ns trajectories.
  • Homology Modeling: Use SWISS-MODEL or I-TASSER if structural homologs (e.g., PDB entries) exist. Validate with Ramachandran plots.
  • Physicochemical Inputs: Incorporate experimental data (e.g., LogP, PSA) from standardized databases to refine simulations .

Basic: What analytical techniques are critical for assessing the stability of this peptide under various storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate at 25°C/60% RH, 40°C/75% RH (ICH Q1A guidelines). Monitor degradation via:
    • HPLC: Quantify main peak area reduction and degradation product formation.
    • Circular Dichroism (CD): Track secondary structure changes (e.g., α-helix to random coil).
    • Mass Spectrometry: Identify oxidation (e.g., methionine) or deamidation products.
  • Validation: Follow pharmacopeial protocols for method robustness and reproducibility .

Advanced: How can contradictions in experimental data regarding the peptide’s receptor binding affinity be resolved?

Methodological Answer:

  • Standardized Assays: Replicate binding studies (e.g., SPR, ITC) under controlled buffer conditions (pH 7.4, 25°C). Include positive controls (e.g., known ligands).
  • Cross-Validation: Compare with in silico docking (AutoDock Vina, GOLD) to identify plausible binding poses.
  • Data Harmonization: Apply ATSDR’s framework for resolving conflicting toxicological data, emphasizing statistical power and outlier analysis .

Basic: What are the key considerations for handling and storing this peptide to prevent degradation?

Methodological Answer:

  • Storage Conditions: Lyophilized peptide should be stored at -20°C in airtight, light-resistant vials. For solutions, aliquot and avoid freeze-thaw cycles.
  • Hygroscopicity: Use desiccants (silica gel) in storage containers.
  • Safety Protocols: Follow SDS guidelines for hygroscopic or reactive compounds, including PPE (gloves, goggles) and spill management .

Advanced: What strategies can be employed to elucidate the metabolic pathways of this peptide in biological systems?

Methodological Answer:

  • Radiolabeling: Synthesize 14^{14}C-labeled peptide for tracking in hepatocyte or microsomal assays.
  • Metabolite Identification: LC-MS/MS (Q-TOF or Orbitrap) to detect phase I/II metabolites (e.g., hydrolysis, glutathione conjugates).
  • In Silico Prediction: Use software like ADMET Predictor or MetaSite to propose metabolic sites (e.g., cleavage at glycine-histidine bonds).
  • Toxicokinetic Modeling: Apply ATSDR’s physiologically based pharmacokinetic (PBPK) models to extrapolate in vitro data to in vivo scenarios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.